molecular formula C6H3BrN2S B13920060 2-Bromothiazolo[4,5-c]pyridine

2-Bromothiazolo[4,5-c]pyridine

Cat. No.: B13920060
M. Wt: 215.07 g/mol
InChI Key: ROUZDEGYNUCBNM-UHFFFAOYSA-N
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Description

2-Bromothiazolo[4,5-c]pyridine is a brominated heterocyclic compound with the molecular formula C6H3BrN2S and a molecular weight of 215.07 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. The bromine atom at the 2-position makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, allowing researchers to introduce diverse functional groups and complexity onto the core scaffold . The thiazolo[4,5-c]pyridine core is a privileged structure in medicinal chemistry, and its derivatives are frequently explored for their wide range of biological activities . Researchers utilize this brominated derivative to develop novel compounds for potential application in pharmaceutical and agrochemical research. According to predicted properties, it has a density of approximately 1.859 g/cm³ and a boiling point of around 330.5 °C . The compound is characterized by a topological polar surface area of 54 Ų . This compound is provided for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUZDEGYNUCBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Functionalization of 2 Bromothiazolo 4,5 C Pyridine

Cross-Coupling Chemistry at the Bromo-Substituted Position

The carbon-bromine bond at the 2-position of the thiazolo[4,5-c]pyridine (B1315820) ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These methodologies are fundamental in the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively employed for the functionalization of bromo-substituted heterocycles.

Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an organoboron species with an organic halide, is a powerful tool for the formation of C-C bonds. For 2-bromopyridine (B144113) derivatives, this reaction is typically carried out using a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃, often in the presence of a phosphine (B1218219) ligand. researchgate.netresearchgate.net The choice of base, solvent, and reaction temperature is crucial for achieving high yields. researchgate.net While specific examples for 2-Bromothiazolo[4,5-c]pyridine are not extensively documented in readily available literature, the general reactivity of 2-bromopyridines in Suzuki couplings suggests its feasibility. A fast, oxygen-promoted, ligand-free Suzuki reaction of 2-halogenated pyridines has been developed, highlighting the ongoing efforts to create more efficient and environmentally friendly protocols. researchgate.net

Sonogashira Coupling: The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is instrumental in the synthesis of substituted alkynes. This reaction is particularly valuable for the introduction of linear carbon scaffolds. Research on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has demonstrated the efficacy of this method for related substrates. scirp.orgresearchgate.net Optimal conditions often involve a palladium catalyst like Pd(CF₃COO)₂, a copper(I) co-catalyst (e.g., CuI), a phosphine ligand such as PPh₃, and an amine base in a solvent like DMF at elevated temperatures. scirp.orgresearchgate.net These conditions have been shown to provide moderate to excellent yields for a range of substrates. scirp.orgresearchgate.net

EntryAryl/Vinyl HalideTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100396 scirp.orgresearchgate.net
22-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100393 scirp.orgresearchgate.net
32-Amino-3-bromo-5-chloropyridine4-PropylphenylacetylenePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100385 scirp.orgresearchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net This reaction is a versatile method for the formation of C-C bonds and the introduction of vinyl groups. The development of phosphine-free catalysts and the use of microwave irradiation have been shown to improve the efficiency of Heck reactions. researchgate.net While specific data for this compound is scarce, the general principles of Heck reactions on heteroaryl bromides are well-established.

Nickel-Catalyzed Reductive Coupling Approaches

Nickel catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. Nickel-catalyzed reductive cross-coupling of aryl halides with alkyl halides has emerged as a powerful method for the formation of C(sp²)-C(sp³) bonds. scirp.orgscientificupdate.comrsc.org These reactions typically employ a nickel catalyst, a reducing agent such as manganese, and a ligand. scirp.orgscientificupdate.com The methodology has shown broad functional group tolerance and is effective for coupling both primary and secondary alkyl halides. scientificupdate.com While direct application to this compound is not widely reported, the general success of this approach with other heteroaryl bromides suggests its potential utility. semanticscholar.org

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly for the formation of C-N, C-O, and C-S bonds, are well-established and offer a valuable alternative to palladium-based systems, especially in terms of cost. The Ullmann condensation is a classic example of a copper-mediated reaction. Modern protocols often utilize copper(I) or copper(II) salts as catalysts, sometimes in the presence of a ligand, to facilitate the coupling of aryl halides with a variety of nucleophiles. researchgate.netnih.govresearchgate.net These reactions are crucial for the synthesis of arylamines, aryl ethers, and aryl thioethers. For instance, copper-catalyzed C-N bond formation has been successfully applied to 5-halopyridines with amines, heterocycles, and amides. researchgate.net Similarly, copper-catalyzed C-S cross-coupling reactions of aryl halides with thiols are an effective means of preparing aryl sulfides. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring within the thiazolo[4,5-c]pyridine system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. The bromine atom at the 2-position serves as a good leaving group in such reactions.

Amination, Thiolation, and Alkoxylation Strategies

Amination: The displacement of the 2-bromo substituent by various amine nucleophiles is a common strategy for introducing nitrogen-containing functionalities. These reactions are typically carried out by heating the bromo-substituted heterocycle with an excess of the amine, sometimes in the presence of a base. researchgate.net For related dihalo-isothiazolo[4,5-b]pyridines, nucleophilic aromatic substitution with different N-nucleophiles has been shown to proceed smoothly, affording the corresponding amino derivatives in good yields. rsc.org

EntrySubstrateNucleophileConditionsProductYield (%)Reference
13,6-dibromoisothiazolo[4,5-b]pyridineNH₃-3-amino-6-bromoisothiazolo[4,5-b]pyridine62 rsc.org
23,6-dibromoisothiazolo[4,5-b]pyridineSecondary AmineReflux3-(dialkylamino)-6-bromoisothiazolo[4,5-b]pyridine80 rsc.org
33,6-dibromoisothiazolo[4,5-b]pyridineTertiary AmineReflux3-(trialkylammonio)-6-bromoisothiazolo[4,5-b]pyridine salt92-97 rsc.org

Thiolation: The introduction of a sulfur-based nucleophile can be achieved through SNAr reactions with thiols or their corresponding thiolates. These reactions are typically performed in the presence of a base to deprotonate the thiol, generating a more potent nucleophile. nih.gov The resulting aryl thioethers are valuable intermediates in organic synthesis.

Alkoxylation: Alkoxy groups can be introduced by reacting this compound with an alcohol in the presence of a strong base. The base deprotonates the alcohol to form an alkoxide, which then acts as the nucleophile to displace the bromide.

Regioselectivity Control in Nucleophilic Attack

In the thiazolo[4,5-c]pyridine ring system, the pyridine nitrogen atom significantly influences the electronic distribution of the ring. Nucleophilic attack is generally favored at the positions ortho (C2 and C6) and para (C4) to the pyridine nitrogen. This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions can be stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. rsc.org Attack at the C2 position, where the bromine atom is located, is therefore an electronically favored process. The presence of the fused thiazole (B1198619) ring can further modulate the reactivity and regioselectivity, but the overarching principle of stabilization of the intermediate by the pyridine nitrogen remains a key factor in directing the nucleophilic attack to the 2-position. baranlab.org

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. organic-chemistry.orgbaranlab.org For the this compound core, the pyridine nitrogen (N6) and the thiazole nitrogen (N3) and sulfur (S1) atoms can all act as potential DMGs, directing metalation to specific sites on the fused ring system.

The reactivity is influenced by the choice of base and reaction conditions. The acidic protons are located at the C4, C5, and C7 positions of the pyridine ring. The presence of the bromine atom at the C2 position also introduces the possibility of a competing halogen-metal exchange reaction. wikipedia.org

Studies on analogous 2-bromothiazole (B21250) systems provide insight into the likely reactivity of this compound. For instance, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) has been investigated, showing that different bases lead to distinct outcomes. researchgate.net When using a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA), deprotonation occurs selectively at the C5 position, which is ortho to the thiazole nitrogen atom. researchgate.net This process forms a lithiated intermediate that can be trapped with various electrophiles.

Conversely, when a more nucleophilic and stronger base like tert-butyllithium (B1211817) (t-BuLi) is used, a halogen-metal exchange at the C2 position can occur concurrently with deprotonation at a C-H bond, potentially leading to di-lithiated species. researchgate.net For this compound, lithiation is expected to occur preferentially at the C4 position, being ortho to the directing pyridine nitrogen. The C7 position is another potential site for deprotonation. The resulting organolithium intermediates are valuable for introducing a wide range of functional groups.

Table 1: Potential Directed Metalation and Functionalization of the Thiazolo[4,5-c]pyridine Ring This table is based on established principles of DoM and reactivity of related bromothiazole systems.

PositionReagentProbable IntermediateExample Electrophile (E+)Product
C4LDA, THF, -78 °C4-Lithio-2-bromothiazolo[4,5-c]pyridineDMF2-Bromo-4-formylthiazolo[4,5-c]pyridine
C4LDA, THF, -78 °C4-Lithio-2-bromothiazolo[4,5-c]pyridineTMSCl2-Bromo-4-(trimethylsilyl)thiazolo[4,5-c]pyridine
C2/C4t-BuLi, THF, -78 °C2-Lithio-4-lithiothiazolo[4,5-c]pyridineMeI2-Methyl-4-methylthiazolo[4,5-c]pyridine

Other Transformation Reactions

Beyond DoM, the this compound scaffold can undergo several other useful transformations, primarily involving the reactive C-Br bond and functionalization of the ring system.

Conversion of Bromine to Other Halogens or Hydrogen

The bromine atom at the C2 position is a versatile handle for further chemical modifications.

Halogen Exchange: The conversion of the bromide to other halides, such as iodide or chloride, can be achieved through metal-catalyzed halogen exchange reactions. rsc.orgnih.gov These reactions, often catalyzed by copper or nickel complexes, are valuable for tuning the reactivity of the substrate for subsequent cross-coupling reactions, as aryl iodides are typically more reactive than aryl bromides. researchgate.net

Dehalogenation: The bromine atom can be removed and replaced with a hydrogen atom (hydrodehalogenation or dehalogenation). This can be accomplished through various methods, including catalytic hydrogenation (e.g., using Pd/C and H₂) or treatment with reducing agents like zinc in acetic acid. youtube.com This transformation is useful when the thiazolo[4,5-c]pyridine core is desired without substitution at the C2 position.

Cycloaddition Reactions Involving the Thiazolopyridine Core

While aromatic systems are generally resistant to cycloaddition reactions due to the energy cost of disrupting aromaticity, electron-deficient heterocycles like pyridines can participate under certain conditions, particularly in inverse-electron-demand Diels-Alder reactions. acsgcipr.org The thiazolo[4,5-c]pyridine ring system, being electron-deficient, could potentially act as a diene or dienophile in [4+2] cycloadditions with suitable reaction partners, likely requiring thermal or Lewis acid-catalyzed conditions to proceed.

Additionally, the thiazole moiety can be synthesized via [3+2] cycloaddition reactions, and the fused system could potentially participate in similar transformations, such as reactions with azomethine ylides to form more complex, spirocyclic architectures. rsc.orgmdpi.comnih.gov Such reactions would provide rapid access to three-dimensional scaffolds from the planar thiazolopyridine core. nih.gov

Functionalization of Peripheral Positions on the Ring System

Direct C-H functionalization of the pyridine portion of the molecule offers an atom-economical way to introduce substituents at the C4, C5, and C7 positions. researchgate.netslideshare.net Given the electron-deficient nature of the pyridine ring, these reactions often involve radical-mediated processes (like Minisci-type reactions) or transition-metal-catalyzed C-H activation. nih.gov

The inherent electronic properties of the thiazolo[4,5-c]pyridine system dictate the regioselectivity of these reactions. Electrophilic substitution reactions, if they occur, would likely be directed to specific positions based on the combined electronic effects of the fused thiazole ring and the pyridine nitrogen. However, functionalization of pyridines often requires activation, for example, by conversion to the corresponding N-oxide, which can direct electrophilic attack to the C4 and C7 positions. slideshare.net Recent advances have also enabled the selective functionalization of C3 (meta) positions in pyridines, which would correspond to the C5 position in this fused system. nih.gov

Table 2: Overview of Transformation Reactions for this compound

Reaction TypeReagents and ConditionsFunctional Group Transformation
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)C2-Br → C2-Aryl
Stille CouplingOrganostannane (R-SnBu₃), Pd catalyst (e.g., Pd(PPh₃)₄)C2-Br → C2-R (Aryl, Vinyl, Alkyl)
Halogen ExchangeNaI, CuI catalystC2-Br → C2-I
DehalogenationH₂, Pd/C catalyst or Zn, CH₃COOHC2-Br → C2-H
Minisci-type AlkylationAlkyl radical source (e.g., RCOOH, AgNO₃, (NH₄)₂S₂O₈), acidC-H → C-Alkyl (at C4, C7)

Derivatization Strategies and Analogue Synthesis

Synthesis of Substituted 2-Bromothiazolo[4,5-c]pyridine Derivatives

The bromine atom at the 2-position of the thiazolo[4,5-c]pyridine (B1315820) ring system is a key handle for introducing a variety of substituents. This is typically achieved through cross-coupling reactions or nucleophilic substitution, enabling the synthesis of a broad range of derivatives.

The introduction of alkyl, aryl, and heteroaryl moieties at the C2 position of the thiazolo[4,5-c]pyridine scaffold is a common strategy to explore the structure-activity relationships of these compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently employed for this purpose. For instance, 2-bromothiazolo[5,4-b]pyridine (B1521824) derivatives have been shown to undergo Suzuki reactions with various aryl borates at 100 °C to yield the corresponding 2-arylthiazolo[5,4-b]pyridine analogues in good yields. mdpi.com Similarly, nickel-catalyzed cross-electrophile coupling presents another effective method for alkylation. This has been demonstrated in the coupling of pyridyl halides with both primary and secondary alkyl halides, suggesting a viable route for introducing alkyl groups onto the thiazolo[4,5-c]pyridine core. nih.gov

The functionalization of pyridine (B92270) N-oxides with Grignard reagents, followed by treatment with acetic anhydride, provides a pathway to 2-substituted pyridines. organic-chemistry.org This methodology could potentially be adapted for the thiazolo[4,5-c]pyridine system. Furthermore, alkyl, acyl, and carbamoyl (B1232498) radicals generated from 1,4-dihydropyridines offer a means to introduce these substituents onto pyridine rings. organic-chemistry.org

Table 1: Examples of C-2 Substituted Thiazolo[4,5-c]pyridine Derivatives

Starting MaterialReagentReaction TypeProduct
2-Bromothiazolo[5,4-b]pyridine derivativeAryl borateSuzuki Reaction2-Arylthiazolo[5,4-b]pyridine analogue
Pyridyl halideAlkyl halideNickel-catalyzed Cross-Electrophile CouplingAlkyl-substituted pyridine
Pyridine N-oxideGrignard reagent/Acetic anhydrideGrignard Addition/Rearrangement2-Substituted pyridine

The introduction of nitrile, carbonyl, and carboxyl groups can significantly alter the electronic properties and potential biological activity of the thiazolo[4,5-c]pyridine scaffold. One common method for introducing a carboxyl group is through the hydrolysis of a nitrile. libretexts.org The nitrile itself can be introduced via nucleophilic substitution of the 2-bromo substituent with a cyanide salt. The Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis, is a classic method for producing α-amino acids, and variations of this could be envisioned for functionalizing the thiazolo[4,5-c]pyridine core. masterorganicchemistry.com

The formation of carbonyl derivatives can be achieved through various oxidative methods. For instance, the oxidation of a hydroxymethyl group, which could be introduced at the 2-position, would yield an aldehyde or a carboxylic acid depending on the reaction conditions. libretexts.org

Table 2: Synthetic Routes to Nitrile, Carbonyl, and Carboxyl Derivatives

Target Functional GroupSynthetic ApproachKey Intermediates/Reagents
NitrileNucleophilic substitutionCyanide salt
Carboxylic AcidHydrolysis of nitrileAcid or base catalyst
Carbonyl (Aldehyde)Oxidation of primary alcoholOxidizing agent
Carboxylic AcidOxidation of primary alcohol or aldehydeStrong oxidizing agent

Post-synthetic modification (PSM) is a powerful strategy for introducing complex molecular fragments onto a pre-existing scaffold. nih.govmdpi.comsemanticscholar.orgmdpi.com This approach allows for the late-stage diversification of the this compound core. For example, the bromine atom can be converted to other functional groups, such as azides or alkynes, which can then participate in "click" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach complex molecules. nih.gov

Another strategy involves the introduction of a reactive handle, such as a hydroxyl or amino group, which can then be further elaborated. For instance, a hydroxyl group can be converted to an ester or ether, while an amino group can be acylated or alkylated to introduce new functionalities. organic-chemistry.org The use of bifunctional reagents can also enable the connection of the thiazolo[4,5-c]pyridine scaffold to other molecular systems.

Ring Transformations and Rearrangements Involving the Thiazolo[4,5-c]pyridine Scaffold

The thiazolo[4,5-c]pyridine scaffold can undergo various ring transformations and rearrangements, leading to the formation of novel heterocyclic systems. For instance, thiazoline-fused 2-pyridones have been shown to undergo ring-opening upon reaction with alkyl halides in the presence of a base. acs.org This generates N-alkenyl functionalized 2-pyridones, which can then participate in subsequent cycloaddition reactions. acs.org

A Dimroth-type rearrangement has been observed in the synthesis of Current time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyridines from electron-deficient 2-hydrazinylpyridines. beilstein-journals.org This type of rearrangement could potentially be induced in suitably substituted thiazolo[4,5-c]pyridine derivatives, leading to isomeric fused systems.

Design and Synthesis of Polycyclic Systems Fused with this compound

The fusion of additional rings onto the this compound framework can lead to the creation of complex, polycyclic systems with unique three-dimensional structures. One approach to achieve this is through intramolecular cyclization reactions. For example, a substituent introduced at the 2-position could be designed to react with another position on the pyridine ring to form a new fused ring.

The Groebke–Blackburn–Bienaymé (GBB) reaction, a multicomponent reaction involving an amidine, an aldehyde, and an isocyanide, is a powerful tool for constructing imidazo-fused heterocycles. nih.govbeilstein-journals.org By using a functionalized thiazolo[4,5-c]pyridine derivative as one of the components, it may be possible to synthesize novel polycyclic systems. For example, a 2-aminothiazolo[4,5-c]pyridine could potentially serve as the amidine component in a GBB reaction.

Another strategy involves the annulation of a new ring onto the existing thiazolo[4,5-c]pyridine core. For example, the synthesis of thiazolo[4,5-b]pyridines has been achieved by constructing the pyridine ring onto a pre-existing thiazole (B1198619). dmed.org.uaosi.lv A similar approach could be employed to build additional rings onto the thiazolo[4,5-c]pyridine scaffold.

Theoretical and Computational Investigations of 2 Bromothiazolo 4,5 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties. For a heterocyclic system such as 2-Bromothiazolo[4,5-c]pyridine, these calculations are invaluable for understanding the interplay between the fused thiazole (B1198619) and pyridine (B92270) rings and the influence of the bromo substituent.

Density Functional Theory (DFT) has become a leading computational method due to its favorable balance of accuracy and computational cost. DFT calculations are used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. mdpi.com For this compound, DFT studies can elucidate key aspects of its electronic character.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is essential for predicting sites of reaction, such as where the molecule might be attacked by electrophiles or nucleophiles.

DFT calculations on related heterocyclic systems have shown that the presence of heteroatoms and substituents significantly influences the electron density distribution and, consequently, the reactivity of the entire ring system. mdpi.commdpi.com For this compound, DFT would be instrumental in quantifying the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyridine and thiazole rings.

Computational MethodBasis SetCalculated PropertiesInsights Provided
DFT (e.g., B3LYP, PBE0)6-311++G(d,p)Optimized Geometry, HOMO/LUMO Energies, MEP, NBO ChargesPredicts molecular shape, reactivity sites, electronic stability, and charge distribution.
TD-DFT6-311++G(d,p)Electronic Excitation Energies, UV-Vis SpectraSimulates electronic absorption spectra to understand photophysical properties.

Beyond DFT, other quantum chemical methods are employed to study molecular properties, each with its own strengths and limitations.

Ab Initio Methods: These methods calculate molecular properties from first principles, without using experimental data for parametrization. libretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate (and computationally expensive) methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for more precise energy and property calculations. researchgate.net While computationally demanding, these methods are the gold standard for accuracy and are often used to benchmark results from other methods like DFT. libretexts.orgresearchgate.net

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. libretexts.org Methods like AM1, PM3, and PM7 are significantly faster than DFT or ab initio methods, making them suitable for preliminary conformational analysis or for studying very large molecular systems. researchgate.net However, their accuracy is dependent on the quality of the parametrization for the specific class of molecules being studied. For novel heterocyclic systems like this compound, results should be interpreted with caution and ideally validated with higher-level calculations.

Method TypeExamplesKey CharacteristicsTypical Application for this compound
Ab InitioHartree-Fock (HF), MP2, CCSD(T)High accuracy, computationally expensive, no empirical parameters. libretexts.orgresearchgate.netBenchmarking geometric and energetic data, calculating precise interaction energies.
Semi-EmpiricalAM1, PM3, PM7Very fast, uses experimental parameters, lower accuracy. libretexts.orgresearchgate.netRapid conformational searches, initial geometry optimization for large systems.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing a detailed picture of the transformation from reactants to products.

A chemical reaction proceeds along a reaction coordinate on a potential energy surface (PES). The highest point along the lowest-energy path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. researchgate.net Locating and characterizing the TS is a central goal of mechanistic studies.

For this compound, a key reaction would be the nucleophilic aromatic substitution (SNAr) of the bromine atom. Computational methods can be used to:

Locate the Transition State: Algorithms are used to find the saddle point on the PES corresponding to the TS structure.

Verify the Transition State: A frequency calculation must confirm that the TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of the new bond with the nucleophile).

Elucidate the Reaction Pathway: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to follow the reaction path downhill from the TS to connect it to the reactants and products, confirming that the located TS is correct for the reaction of interest. researchgate.net

Studies on the halogenation of related thiazole systems have successfully used these techniques to map out reaction pathways and identify key intermediates and transition states. researchgate.netudayton.edu

By calculating the energies of reactants, intermediates, transition states, and products, a reaction's Gibbs free energy profile can be constructed. This profile provides crucial information about the reaction's thermodynamics and kinetics. udayton.edu

Thermodynamics: The difference in Gibbs free energy (ΔG) between products and reactants determines the spontaneity of the reaction. A negative ΔG indicates a spontaneous process.

Kinetics: The Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants, determines the reaction rate. A higher activation barrier corresponds to a slower reaction.

For reactions involving this compound, comparing the ΔG‡ for different potential pathways (e.g., substitution at different positions, or different nucleophiles) allows for the prediction of reaction outcomes and regioselectivity. Computational studies on other pyridine and thiazole systems have demonstrated the utility of these profiles in rationalizing experimentally observed reactivity. udayton.eduresearchgate.net

Aromaticity and Electron Density Analysis of the Thiazolopyridine System

Computational methods provide quantitative measures of aromaticity. Some common descriptors include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring. Large negative NICS values are indicative of diatropic ring currents and thus aromaticity. mdpi.com

Aromatic Fluctuation Index (FLU): This index is based on the fluctuation of electron delocalization between adjacent atoms in the ring. Lower FLU values suggest higher aromaticity. researchgate.net

Electron Density of Delocalized Bonds (EDDB): This method quantifies aromaticity by analyzing the electron density of delocalized bonds within the ring system. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM-based indices, such as the para-delocalization index (PDI), analyze the topology of the electron density to assess electron sharing and delocalization. mdpi.comnih.gov

Analyzing these indices for the individual rings in this compound would reveal the degree of aromatic character in each ring and how they influence each other. The electron density in heterocyclic amines like pyridine is typically lower on the ring carbons compared to benzene (B151609) due to the electronegative nitrogen, which affects its reactivity towards electrophiles. libretexts.org A detailed electron density analysis would map these effects in the fused ring system, providing a deeper understanding of its chemical behavior.

Aromaticity IndexBasis of CalculationInterpretation
NICS(1)zzMagnetic ShieldingLarge negative values indicate aromaticity. mdpi.com
FLUElectron Delocalization FluctuationValues near zero indicate high aromaticity. researchgate.net
PDI (QTAIM)Electron Density TopologyHigher values indicate greater π-delocalization in six-membered rings. mdpi.com
EDDBElectron Density of Delocalized BondsQuantifies local and global aromaticity based on electron circuits. rsc.org

Lack of Specific Research Data on Non-Biological Chemical Interactions of this compound

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational investigation of this compound, specifically concerning its non-biological chemical interactions as studied through molecular modeling and docking. While the broader class of thiazolopyridine derivatives has been the subject of numerous computational studies, these investigations have been overwhelmingly directed towards understanding potential biological activities and interactions with macromolecular targets such as enzymes and DNA.

Current research on related thiazole and thiazolopyridine compounds predominantly focuses on their synthesis and subsequent evaluation for applications in medicinal chemistry. Molecular docking simulations in these studies are consistently employed to predict binding affinities and interaction modes with biological receptors, aiming to elucidate potential mechanisms of action for activities such as anticancer, antimicrobial, and kinase inhibition.

Unfortunately, searches for molecular modeling and docking studies of this compound that are deliberately separated from a biological context—focusing instead on its intrinsic chemical interaction properties with other small molecules or in various solvent environments—did not yield any specific findings. The existing body of computational work is intrinsically linked to predicting biological outcomes, which falls outside the strict scope of this article.

Therefore, a detailed analysis, including data tables on binding energies and interaction types for non-biological chemical interactions of this compound, cannot be provided at this time due to the absence of dedicated research in this specific area.

Advanced Characterization Methodologies in 2 Bromothiazolo 4,5 C Pyridine Research

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an essential technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, researchers can construct a detailed model of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions, such as π-stacking, which are crucial for understanding the properties of conjugated heterocyclic systems.

While a crystal structure for 2-Bromothiazolo[4,5-c]pyridine is not publicly available, data from the closely related compound 2-bromothiazolo[5,4-d]thiazole illustrates the type of information that can be obtained. A study of this molecule revealed it to be a planar structure, a characteristic that facilitates strong π-stacking interactions in the solid state. This planarity is a key feature of many fused aromatic systems and would be expected in this compound as well. The presence of a heavy atom like bromine is also advantageous in crystallographic studies, as its strong scattering of X-rays can aid in solving the phase problem during structure determination.

Table 1: Representative Single-Crystal X-ray Diffraction Data for an Analogous Compound This data is for the related compound 2-bromothiazolo[5,4-d]thiazole and is presented to illustrate the typical parameters obtained from X-ray crystallography.

ParameterValue
Compound 2-bromothiazolo[5,4-d]thiazole
Formula C₅HBrN₂S₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.978(2)
b (Å) 11.233(6)
c (Å) 16.333(8)
β (°) ** 91.56(1)
Volume (ų) **729.0(7)
Z 4

Advanced Spectroscopic Techniques (e.g., 2D NMR, HRMS for structural verification)

For compounds that are difficult to crystallize or for routine structural confirmation, advanced spectroscopic methods are indispensable. High-Resolution Mass Spectrometry (HRMS) and two-dimensional Nuclear Magnetic Resonance (2D NMR) are cornerstones of molecular characterization.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, typically to within a few parts per million. This precision allows for the determination of the exact elemental formula, confirming that the synthesized compound has the correct atomic composition. For This compound , HRMS would be used to verify its formula of C₆H₃BrN₂S.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the molecule.

COSY spectra reveal correlations between protons that are coupled to each other, typically on adjacent carbons, allowing for the mapping of the proton framework within the pyridine (B92270) ring.

HSQC spectra show correlations between protons and the carbons to which they are directly attached. This allows for the definitive assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.

In the context of thiazolopyridine derivatives, these techniques are routinely used to confirm the identity of newly synthesized analogs. researchgate.netnih.gov For this compound, these methods would be critical to differentiate it from its other possible isomers and to confirm the position of the bromine atom.

Table 2: Expected Spectroscopic Data for this compound This table is illustrative and shows the type of data obtained from these techniques.

TechniquePurposeExpected Result for C₆H₃BrN₂S
HRMS (ESI) Exact Mass DeterminationCalculated m/z for [M+H]⁺: 217.9331; Found: Value within ±5 ppm
¹H NMR Proton Environment Analysis3 distinct aromatic proton signals
¹³C NMR Carbon Skeleton Analysis6 distinct carbon signals
2D COSY ¹H-¹H ConnectivityCorrelation peaks showing coupling between adjacent protons on the pyridine ring
2D HSQC ¹H-¹³C Direct CorrelationCross-peaks linking each of the 3 protons to their directly bonded carbon atom

Electrochemical Studies (e.g., Cyclic Voltammetry for redox properties)

Electrochemical studies, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule—its ability to donate or accept electrons. This information is crucial for applications in organic electronics, such as OLEDs, and can provide insight into a compound's metabolic potential in medicinal chemistry.

In a CV experiment, the potential applied to a solution of the compound is swept back and forth, and the resulting current is measured. The potentials at which oxidation and reduction peaks occur provide estimates for the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), respectively.

While specific CV data for this compound is not available, studies on related nitrogen-containing heterocyclic systems demonstrate the utility of the technique. mdpi.comnih.gov For instance, research on acridine (B1665455) derivatives uses CV to estimate HOMO/LUMO energy levels and understand their electronic characteristics. core.ac.uk The introduction of a bromine atom, an electron-withdrawing group, onto the thiazolopyridine core would be expected to influence its redox potentials, generally making the compound more difficult to oxidize. Such studies are key to tuning the electronic properties of these heterocyclic systems for specific applications. researchgate.net

Table 3: Representative Cyclic Voltammetry Data for a Heterocyclic Analog This data is for a related N-heterocyclic compound and illustrates the parameters measured in a typical CV experiment.

ParameterDescriptionRepresentative Value (V vs. Fc/Fc⁺)
E_pa Anodic Peak Potential (Oxidation)+0.95
E_pc Cathodic Peak Potential (Reduction)-1.85
E₁/₂ (Ox) Half-wave Potential for Oxidation+0.90
E₁/₂ (Red) Half-wave Potential for Reduction-1.90
HOMO Energy (eV) Estimated from Oxidation Potential~ -5.70
LUMO Energy (eV) Estimated from Reduction Potential~ -2.90

Applications and Broader Chemical Significance of 2 Bromothiazolo 4,5 C Pyridine

Role as Versatile Synthetic Intermediates in Organic Synthesis

The chemical architecture of 2-Bromothiazolo[4,5-c]pyridine, featuring a reactive carbon-bromine bond on an electron-deficient heterocyclic system, renders it an exceptionally useful intermediate for constructing more complex molecular frameworks. The bromine atom at the 2-position of the thiazole (B1198619) ring is strategically positioned for a variety of transition metal-catalyzed cross-coupling reactions.

These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are particularly prominent. researchgate.netwikipedia.orgorganic-chemistry.org In a typical Suzuki-Miyaura reaction, this compound can be coupled with a range of aryl or heteroaryl boronic acids to introduce diverse substituents. nih.gov This method is valued for its tolerance of numerous functional groups and often proceeds in high yields. nih.gov Similarly, the Sonogashira reaction allows for the introduction of alkyne moieties by coupling the bromo-compound with terminal alkynes, a transformation that is crucial for building rigid, linear molecular structures found in various functional materials and complex natural products. scirp.orgsoton.ac.ukresearchgate.net

The table below illustrates the types of cross-coupling reactions for which this compound serves as a valuable substrate, leading to a diverse array of substituted thiazolopyridine products.

Reaction Type Coupling Partner Bond Formed Significance of Product
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidC-C (sp²-sp²)Access to biaryl and hetero-biaryl structures common in medicinal chemistry and materials science. researchgate.netnih.govbeilstein-journals.org
Sonogashira CouplingTerminal AlkyneC-C (sp²-sp)Synthesis of alkynyl-substituted heterocycles, precursors for polymers and pharmaceuticals. wikipedia.orgscirp.orgsoton.ac.uk
Buchwald-Hartwig AminationAmine (Primary or Secondary)C-NFormation of amino-substituted thiazolopyridines, important pharmacophores.
Stille CouplingOrganostannaneC-C (sp²-sp²)Versatile method for creating complex carbon skeletons.
Heck CouplingAlkeneC-C (sp²-sp²)Introduction of vinyl groups, useful for further functionalization.

Contributions to the Development of New Organic Materials

The thiazolopyridine scaffold is increasingly recognized for its potential in materials science, where its inherent electronic and photophysical properties can be harnessed and tuned through chemical modification.

Use in Conductive Polymers and Organic Electronics

In the field of organic electronics, there is a continuous demand for new building blocks to construct high-performance semiconducting polymers for devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org The development of these materials often relies on a donor-acceptor (D-A) polymer design, where electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. rsc.org

The thiazolo[4,5-c]pyridine (B1315820) moiety, like the related and well-studied benzothiadiazole, possesses electron-deficient characteristics due to the presence of electronegative nitrogen and sulfur atoms. rsc.org This makes it a suitable candidate for use as an acceptor unit in conjugated polymers. mdpi.com By polymerizing derivatives of this compound with various electron-donating comonomers, chemists can create D-A polymers with tunable optical and electronic properties, such as the bandgap and charge carrier mobility, which are critical for device performance. mdpi.com

Integration into Fluorescent Probes and Optical Materials

Fused heterocyclic systems often exhibit interesting photophysical properties, including fluorescence. researchgate.net Thiazole and pyridine-containing compounds have been successfully employed as the core of fluorescent probes and other optical materials. researchgate.net The thiazolo[5,4-d]thiazole (TTz) core, for example, is known to form the basis of fluorescent dyes whose properties are highly dependent on molecular packing in the solid state. nih.govresearchgate.netrsc.org

Derivatives of this compound can be functionalized to create novel fluorophores. The rigid, planar structure of the thiazolopyridine ring system is conducive to strong fluorescence emission. researchgate.net Through synthetic modifications, typically via cross-coupling reactions at the 2-position, the absorption and emission wavelengths, quantum yield, and sensitivity to environmental factors (solvatochromism) can be precisely controlled. This allows for the design of specialized materials for applications such as fluorescent sensors for detecting specific ions or molecules, and as emitters in organic light-emitting diodes (OLEDs). researchgate.net

Exploration in Agrochemicals (Excluding Direct Toxicity/Safety Profiles)

Pyridine-based compounds are a cornerstone of the agrochemical industry, forming the structural basis for a significant number of commercial fungicides, herbicides, and insecticides. researchgate.netnih.gov The discovery of new agrochemicals often involves the derivatization of known active heterocyclic scaffolds. nih.gov

This compound represents a valuable starting material for creating libraries of novel compounds for agrochemical screening. Its fused heterocyclic nature offers a distinct chemical space compared to simple pyridine (B92270) derivatives. Synthetic chemists can utilize the reactivity of the bromine atom to introduce a wide variety of functional groups, leading to the generation of new molecular entities. nih.gov This process of creating structural analogs is a key strategy in the search for next-generation agrochemicals with improved properties.

Ligand Design for Catalysis (Excluding Specific Catalytic Activities)

The design of ligands is central to the field of coordination chemistry and homogeneous catalysis. Ligands bind to a metal center and modulate its electronic and steric properties, thereby controlling its catalytic behavior. Heterocyclic compounds containing nitrogen and sulfur atoms are excellent candidates for ligand design due to the ability of these heteroatoms to coordinate with transition metals.

The this compound scaffold contains multiple potential coordination sites: the pyridine nitrogen, the thiazole nitrogen, and the thiazole sulfur. This allows for the design of monodentate, bidentate, or even multidentate ligands. For instance, substitution of the bromine atom with a phosphine (B1218219) or another pyridyl group can create powerful bidentate chelating ligands, analogous to the well-known Pybox or bipyridine ligands. The structural rigidity of the fused ring system is also an advantageous feature in ligand design, as it can lead to more well-defined metal complexes and higher selectivity in catalytic transformations.

Precursors for Privileged Structures in Chemical Methodology

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. researchgate.net These scaffolds are of immense value because they can serve as a starting point for the development of new therapeutic agents for a wide range of diseases.

Fused heterocyclic systems like thiazolopyrimidines and thiazolopyridines are widely regarded as privileged scaffolds. researchgate.netnih.govsemanticscholar.org For example, the thiazolo[4,5-d]pyrimidine core is considered an isostere of purine, a fundamental component of DNA and RNA, which explains its broad biological relevance. nih.gov Similarly, the thiazolo[5,4-b]pyridine (B1319707) skeleton is found in compounds targeting a variety of receptors and enzymes. nih.gov

This compound serves as a key precursor for the synthesis of these valuable structures. Through multi-step synthetic sequences or elegant one-pot multicomponent reactions, the core scaffold can be elaborated into more complex molecules that embody the characteristics of a privileged structure. rsc.org Its utility as a building block allows chemists to efficiently access diverse libraries of compounds based on the thiazolopyridine framework for drug discovery programs. researchgate.net

Future Directions and Emerging Research Avenues for 2 Bromothiazolo 4,5 C Pyridine

The thiazolopyridine scaffold is a significant structural motif in medicinal and materials chemistry due to its unique electronic and structural properties. vulcanchem.com The compound 2-Bromothiazolo[4,5-c]pyridine, in particular, represents a versatile building block, with its bromine atom serving as a convenient handle for a wide array of chemical transformations. Future research is poised to expand its utility through innovative synthetic strategies, precise molecular engineering, and integration into sophisticated chemical frameworks.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-Bromothiazolo[4,5-c]pyridine, and how can reaction conditions be optimized?

  • Methodology : Start with halogenated pyridine precursors (e.g., 2-bromo-5-fluoropyridine) and employ cyclization reactions using catalysts like tetrabutylammonium bromide (TBAB) under microwave-assisted conditions to enhance yield and reduce reaction time . For regioselective bromination, optimize stoichiometry and temperature to minimize byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended for isolating the target compound .
  • Data Insight : Microwave-assisted synthesis (e.g., 10 minutes at 120°C) improves yields (e.g., 78% in oxazolo[4,5-c]pyridine synthesis) compared to conventional heating .

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